molecular formula C20H33NaO3S B3423077 Benzenesulfonic acid, tetradecyl-, sodium salt CAS No. 28348-61-0

Benzenesulfonic acid, tetradecyl-, sodium salt

Cat. No.: B3423077
CAS No.: 28348-61-0
M. Wt: 376.5 g/mol
InChI Key: GWCMKOHVMSHWKI-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, tetradecyl-, sodium salt is an organosulfur compound with the molecular formula C20H33NaO3S. It is a derivative of benzenesulfonic acid where a tetradecyl group is attached to the benzene ring, and the sulfonic acid group is neutralized with sodium. This compound is commonly used as a surfactant due to its ability to lower the surface tension of water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, tetradecyl-, sodium salt is typically synthesized through the sulfonation of tetradecylbenzene. The reaction involves the addition of sulfur trioxide or fuming sulfuric acid to tetradecylbenzene, resulting in the formation of tetradecylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous sulfonation processes. Tetradecylbenzene is continuously fed into a reactor where it reacts with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, tetradecyl-, sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids. These include:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through reactions with reagents such as phosphorus pentachloride, leading to the formation of sulfonyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfuric acid.

    Oxidation and Reduction: While the sulfonic acid group is generally resistant to oxidation and reduction, the alkyl chain can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

    Phosphorus Pentachloride: Used for converting the sulfonic acid group to sulfonyl chloride.

    Sodium Hydroxide: Utilized in the neutralization step during synthesis.

    Sulfur Trioxide: Employed in the sulfonation process.

Major Products Formed

    Sulfonyl Chlorides: Formed through substitution reactions.

    Alcohols and Sulfuric Acid: Produced via hydrolysis.

Scientific Research Applications

Benzenesulfonic acid, tetradecyl-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

    Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The primary mechanism of action of benzenesulfonic acid, tetradecyl-, sodium salt is its ability to reduce surface tension. This property allows it to interact with lipid membranes, leading to the disruption of cell membranes in biological applications. The compound targets lipid bilayers and can cause cell lysis by integrating into the membrane and disrupting its integrity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The parent compound, which lacks the tetradecyl group.

    p-Toluenesulfonic Acid: A similar compound with a methyl group instead of a tetradecyl group.

    Sulfanilic Acid: An aromatic sulfonic acid with an amino group.

Uniqueness

Benzenesulfonic acid, tetradecyl-, sodium salt is unique due to its long alkyl chain, which imparts strong surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the disruption of lipid membranes, distinguishing it from other aromatic sulfonic acids with shorter or different substituents.

Properties

IUPAC Name

sodium;4-tetradecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;/h15-18H,2-14H2,1H3,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCMKOHVMSHWKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041650
Record name 4-Myristylbenzenesulfonic acid sodium salt
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Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797-33-7, 28348-61-0
Record name Sodium 4-tetradecylbenzenesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium tetradecylbenzenesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-tetradecyl-, sodium salt (1:1)
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Record name Benzenesulfonic acid, tetradecyl-, sodium salt (1:1)
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Record name 4-Myristylbenzenesulfonic acid sodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-tetradecylbenzenesulphonate
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Record name Sodium tetradecylbenzenesulphonate
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Record name SODIUM 4-TETRADECYLBENZENESULFONATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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